1-Methoxy-1-methylcyclohexane

Beschreibung

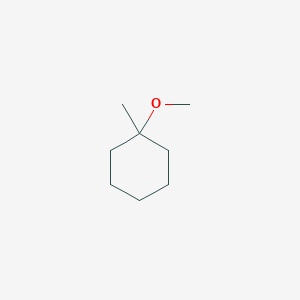

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

34284-44-1 |

|---|---|

Molekularformel |

C8H16O |

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

1-methoxy-1-methylcyclohexane |

InChI |

InChI=1S/C8H16O/c1-8(9-2)6-4-3-5-7-8/h3-7H2,1-2H3 |

InChI-Schlüssel |

CDUHDFNXTKLDEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCCC1)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-Methoxy-1-methylcyclohexane chemical properties and structure

An In-depth Technical Guide to 1-Methoxy-1-methylcyclohexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information is presented to support researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound is a cyclic ether with a methyl and a methoxy (B1213986) group attached to the same carbon atom of a cyclohexane (B81311) ring.

-

IUPAC Name: this compound[1]

-

CAS Number: 34284-44-1[1]

-

Molecular Formula: C₈H₁₆O[1]

-

SMILES: CC1(CCCCC1)OC[1]

-

InChI Key: CDUHDFNXTKLDEU-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | ~148 °C (estimated for 1-methoxy-4-methylcyclohexane) | [2] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| LogP | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1-methylcyclohexanol (B147175) and methanol (B129727).

Principle: The Williamson ether synthesis is an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this modified approach, the alcohol is deprotonated in situ using a strong base, followed by reaction with a methylating agent. A more direct alkylation of the alcohol can also be achieved under acidic conditions, which is mechanistically related to the SN1 reaction described in the reactivity section.

Experimental Workflow:

Figure 1: General workflow for the synthesis of this compound.

Materials:

-

1-methylcyclohexanol

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1-methylcyclohexanol (1.0 equivalent) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Reactivity: Acid-Catalyzed Cleavage

This compound can undergo cleavage in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), via an Sₙ1 mechanism.

Principle: The ether oxygen is protonated by the strong acid, creating a good leaving group (methanol). The departure of methanol results in the formation of a stable tertiary carbocation (the 1-methylcyclohexyl cation). This carbocation can then be attacked by a nucleophile (e.g., I⁻ or Br⁻) to form a haloalkane or undergo elimination (E1) to form an alkene.

Reaction Pathway:

Figure 2: Reaction pathways for the acid-catalyzed cleavage of this compound.

Experimental Protocol (General):

-

Place this compound in a round-bottom flask equipped with a reflux condenser.

-

Add a concentrated solution of hydrobromic or hydroiodic acid (excess).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by GC or TLC to observe the disappearance of the starting material.

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

-

Extract the product(s) with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure.

-

Analyze the product mixture by GC-MS or NMR to identify the substitution and elimination products. The product ratio will depend on the specific reaction conditions (acid, temperature, etc.).

Biological Activity

Currently, there is no significant information available in the public domain regarding the biological activities or signaling pathways associated with this compound. It is primarily utilized as a synthetic intermediate in organic chemistry.

Safety Information

While specific safety data for this compound is not extensively documented, it should be handled with the standard precautions for a flammable organic ether.

-

Hazards: Flammable liquid and vapor. May cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Synthesis of 1-Methoxy-1-methylcyclohexane from 1-methylcyclohexanol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-1-methylcyclohexane from 1-methylcyclohexanol (B147175). The primary focus is on the acid-catalyzed nucleophilic substitution (SN1) pathway, which is the most viable route for this transformation. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses potential side reactions. Quantitative data is presented in tabular format, and key processes are visualized using diagrams to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

The synthesis of ethers from alcohols is a fundamental transformation in organic chemistry. This compound is an ether synthesized from the tertiary alcohol 1-methylcyclohexanol. Due to the tertiary nature of the alcohol, the reaction proceeds efficiently through a unimolecular nucleophilic substitution (SN1) mechanism under acidic conditions, where methanol (B129727) serves as both the nucleophile and the solvent. This pathway involves the formation of a stable tertiary carbocation intermediate. Understanding the kinetics and experimental parameters of this reaction is crucial for optimizing the yield and minimizing the competing elimination (E1) side reaction.

Reaction Mechanisms

The conversion of 1-methylcyclohexanol to this compound is best achieved via an acid-catalyzed SN1 reaction. An alternative, the Williamson ether synthesis, is generally less suitable for tertiary alcohols due to the high propensity for elimination reactions.

The SN1 mechanism for this synthesis is a stepwise process:

-

Protonation of the Alcohol: The hydroxyl group of 1-methylcyclohexanol is protonated by a strong acid catalyst (e.g., H₂SO₄), forming an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1]

-

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the rate-limiting step of the reaction.[2][3]

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the planar carbocation. The attack can occur from either face of the carbocation.[4]

-

Deprotonation: Another methanol molecule acts as a base, removing a proton from the newly added methoxy (B1213986) group to yield the final product, this compound, and regenerating the acid catalyst.[5]

Caption: SN1 reaction mechanism for ether synthesis.

Under the same acidic conditions, a competing unimolecular elimination (E1) reaction can occur, leading to the formation of 1-methylcyclohexene.[2][6] This happens when a base (like water or methanol) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. Lower reaction temperatures generally favor the SN1 pathway over the E1 pathway.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[7][8] To synthesize this compound via this method, one would need to prepare the sodium salt of 1-methylcyclohexanol (a tertiary alkoxide) and react it with a methyl halide. However, tertiary alkoxides are strong bases, and this would lead to a significant amount of elimination product, making it an inefficient route.[9]

Data Presentation

Quantitative data for the reactant and product are summarized below.

Table 1: Physical and Chemical Properties

| Property | 1-Methylcyclohexanol | This compound |

| Molecular Formula | C₇H₁₄O | C₈H₁₆O |

| Molecular Weight | 114.19 g/mol | 128.21 g/mol [10] |

| CAS Number | 590-67-0 | 34284-44-1[10] |

| Boiling Point | ~165-167 °C | ~148 °C (estimated)[11] |

| Appearance | Colorless solid or liquid | Colorless liquid |

| IUPAC Name | 1-methylcyclohexan-1-ol | This compound[10] |

Table 2: Typical SN1 Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Starting Alcohol | 1-Methylcyclohexanol | Tertiary alcohol, readily forms a stable carbocation. |

| Nucleophile/Solvent | Methanol (excess) | High concentration of nucleophile favors SN1 over E1.[12] |

| Catalyst | Concentrated H₂SO₄ or H₃PO₄ (catalytic amount) | Protonates the hydroxyl group to facilitate its departure as water.[1] |

| Temperature | 0 °C to room temperature | Lower temperatures minimize the competing E1 dehydration reaction. |

| Reaction Time | 1-4 hours (monitor by TLC or GC) | Allows for completion of the reaction. |

| Expected Yield | Moderate to Good | Yield is dependent on controlling the SN1/E1 competition. |

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol outlines a laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents:

-

1-methylcyclohexanol

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether (for extraction)

-

Boiling chips

Apparatus:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Erlenmeyer flask (100 mL)

-

Simple distillation apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexanol (e.g., 10.0 g) in anhydrous methanol (e.g., 40 mL).

-

Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (e.g., 1.0 mL) dropwise to the solution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).

-

Work-up - Quenching: Cool the reaction mixture in an ice bath and slowly add it to a beaker containing cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ gas will evolve.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (1 x 50 mL), followed by brine (1 x 50 mL).

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Purification: Decant or filter the dried solution into a clean round-bottom flask. Remove the solvent (diethyl ether and excess methanol) using a rotary evaporator. Purify the remaining crude product by simple distillation to obtain pure this compound.

-

Characterization: Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-methylcyclohexanol is effectively accomplished through an acid-catalyzed SN1 reaction using methanol as the nucleophile. The key to a successful synthesis is the management of reaction conditions, particularly temperature, to favor the desired substitution pathway over the competing E1 elimination reaction. The provided protocol offers a reliable method for the laboratory-scale production of this ether, which can be a valuable intermediate in various chemical research and development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. (a) Predict the major product of acid catalysed dehydration of 1-Methylcyclohexanol. (b) You are given benzene, conc. `H_(2)SO_(4), NaOH` and did. HCI. Write the preparation of phenol using these reagents. [allen.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. shaalaa.com [shaalaa.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. This compound | C8H16O | CID 13111011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 1-Methoxy-1-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Methoxy-1-methylcyclohexane, a saturated ether. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.1 - 3.3 | Singlet | 3H | O-CH ₃ |

| ~1.1 - 1.2 | Singlet | 3H | C-CH ₃ |

| ~1.2 - 1.7 | Multiplet | 10H | Cyclohexane (B81311) ring CH ₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | C -OCH₃ (Quaternary) |

| ~48 - 52 | O-C H₃ |

| ~35 - 40 | Cyclohexane C H₂ (adjacent to quaternary C) |

| ~25 - 30 | Cyclohexane C H₂ |

| ~22 - 26 | Cyclohexane C H₂ |

| ~20 - 25 | C-C H₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1100 - 1050 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Abundance | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M - CH₃]⁺ |

| 97 | Moderate | [M - OCH₃]⁺ |

| 85 | High | [M - C₃H₇]⁺ (Loss of propyl radical from ring) |

| 71 | High | [C₅H₁₁]⁺ (Cyclopentyl cation) |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) to the vial.[1]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[1]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles in the film.

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (via Gas Chromatography - GC/MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

-

Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation from any impurities occurs.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

Data Acquisition:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis of a Liquid Sample.

References

Physical properties of 1-Methoxy-1-methylcyclohexane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Summary of Physical Properties

A comprehensive search of chemical databases and literature did not yield specific, experimentally verified data for the boiling point and density of 1-methoxy-1-methylcyclohexane (CAS No. 34284-44-1). The table below is presented as a template for recording such data once it has been determined through experimental means.

| Physical Property | Value | Units |

| Boiling Point | Data not available | °C or K |

| Density | Data not available | g/cm³ or kg/m ³ |

Experimental Protocols

The following sections outline the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1] Several methods can be employed for this determination, with the choice often depending on the quantity of the substance available.

1. Simple Distillation Method (for quantities > 5 mL)

This method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid are in equilibrium.[1]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or oil bath, boiling chips.

-

Procedure:

-

Place a volume of this compound (at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.[1]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[1]

-

2. Capillary Method (for small quantities)

This micro-method is suitable when only a small amount of the sample is available.[2]

-

Apparatus: Capillary tube (sealed at one end), small test tube, thermometer, rubber band or wire for attachment, heating bath (e.g., Thiele tube or oil bath).

-

Procedure:

-

Seal one end of a capillary tube using a flame.[1]

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[1][2]

-

Attach the test tube to a thermometer.[2]

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

When a rapid and continuous stream of bubbles is observed, the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[2]

-

Determination of Density

Density is the mass of a substance per unit volume.[3] It is a fundamental physical property that can be determined with high accuracy.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[4][5]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[4]

-

Carefully pour a known volume of this compound into the graduated cylinder. Record the volume, reading from the bottom of the meniscus at eye level to avoid parallax error.[3][4]

-

Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.[4]

-

Calculate the density using the formula: Density = Mass / Volume.[4][6]

-

For improved accuracy, it is recommended to perform multiple measurements and calculate the average density.[4]

-

2. Using a Pycnometer (Density Bottle)

For higher precision, a pycnometer is used. This is a flask with a specific, accurately known volume.

-

Apparatus: Pycnometer, electronic balance, thermometer.

-

Procedure:

-

Weigh the clean, dry, and empty pycnometer.

-

Fill the pycnometer with this compound, ensuring the liquid fills the capillary of the stopper.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The volume of the liquid is the known volume of the pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

-

It is crucial to record the temperature at which the measurement is made, as density is temperature-dependent.

-

Logical Relationships

The physical properties of a molecule like this compound are directly influenced by its chemical structure. The following diagram illustrates this fundamental relationship.

Caption: Molecular structure dictates intermolecular forces, which in turn determine physical properties.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. embibe.com [embibe.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. homesciencetools.com [homesciencetools.com]

In-Depth Technical Guide: 1-Methoxy-1-methylcyclohexane (CAS 34284-44-1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified data for 1-methoxy-1-methylcyclohexane (CAS 34284-44-1) is limited. This guide compiles available computed data and supplements it with experimental data from the closely related positional isomer, 1-methoxy-4-methylcyclohexane (B2613221) (CAS 90200-72-9), for estimation purposes. This information should be used with significant caution, and a substance-specific risk assessment is mandatory prior to handling.

Chemical Identity and Properties

This compound is a saturated cyclic ether. Its core structure is a cyclohexane (B81311) ring where a single carbon atom is substituted with both a methyl (-CH₃) and a methoxy (B1213986) (-OCH₃) group.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 34284-44-1[1] |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CC1(CCCCC1)OC[1] |

| InChI Key | CDUHDFNXTKLDEU-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

Note: The following values are computationally derived and are provided as estimates pending experimental verification.

| Property | Value | Reference |

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 128.120115 Da | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

Table 3: Experimental Physical Properties (from Isomer Data)

Note: The following experimental data is for the isomer 1-methoxy-4-methylcyclohexane (CAS 90200-72-9) and should be considered indicative, not definitive, for this compound.

| Property | Value | Reference |

| Boiling Point | 148 °C | [2] |

| Relative Density | 0.86 | [3] |

| Refractive Index | 1.4320 to 1.4360 | [2] |

| Appearance | Colorless to Almost Colorless Liquid | [3] |

Safety Data

Critical Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 34284-44-1) is not publicly available. The safety information presented below is based on the SDS for the isomer 1-methoxy-4-methylcyclohexane and is intended for preliminary hazard assessment only.

Table 4: Hazard Identification and Precautionary Statements (Based on Isomer Data)

| Category | Information | Reference |

| GHS Pictogram | 🔥 | [3][4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H226: Flammable liquid and vapour.[3][4] | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] | |

| P233: Keep container tightly closed.[3] | ||

| P280: Wear protective gloves, eye protection.[3] | ||

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3] | ||

| P370+P378: In case of fire: Use dry chemical or dry sand to extinguish.[3] | ||

| P403+P235: Store in a well-ventilated place. Keep cool.[3] |

Toxicological & Ecotoxicological Information

No specific toxicological or ecotoxicological studies for this compound were identified. As a flammable organic liquid, it should be handled with standard laboratory precautions, including use within a chemical fume hood, avoidance of vapor inhalation, and prevention of skin and eye contact.

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, a robust method for forming ethers.[5] This involves the reaction of an alkoxide with a primary alkyl halide.

Reaction Scheme:

-

Deprotonation: 1-methylcyclohexanol (B147175) is treated with a strong base (e.g., sodium hydride) to form the sodium 1-methylcyclohexoxide intermediate.

-

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide) in an Sₙ2 reaction to form the ether product.

Materials:

-

1-methylcyclohexanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Detailed Protocol:

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Base Addition: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove mineral oil and then suspended in anhydrous THF inside the reaction flask.

-

Alkoxide Formation: A solution of 1-methylcyclohexanol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath).

-

Reaction Drive: The mixture is allowed to warm to room temperature and stirred until hydrogen gas evolution ceases (typically 1-2 hours).

-

Methylation: The flask is cooled again to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise.

-

Reflux: The reaction mixture is heated to reflux and maintained for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: After cooling to 0 °C, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Washing & Drying: The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by fractional distillation to yield this compound.

Visualizations

Caption: Synthesis of this compound via Williamson ether synthesis.

References

An In-depth Technical Guide to 1-Methoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxy-1-methylcyclohexane, including its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and expected spectroscopic data. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The compound of interest is identified by the IUPAC name This compound . It is a saturated ether with a tertiary carbon atom attached to the methoxy (B1213986) group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 34284-44-1[1] |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| Canonical SMILES | CC1(CCCCC1)OC[1] |

| InChI Key | CDUHDFNXTKLDEU-UHFFFAOYSA-N[1] |

Synonyms:

-

methyl-1-methoxy-cyclohexane[1]

-

1-Methyl-1-methoxycyclohexane

-

Cyclohexane, 1-methoxy-1-methyl-

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Complexity | 82.6 | PubChem[1] |

| Monoisotopic Mass | 128.120115130 Da | PubChem[1] |

Synthesis of this compound

A common and effective method for the synthesis of ethers is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For the preparation of this compound, 1-methylcyclohexanol (B147175) is first deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with a methylating agent.

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of this compound.

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

1-Methylcyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous THF under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.

-

Formation of the Alkoxide: A solution of 1-methylcyclohexanol (1 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature for 12-18 hours.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.1 | s | 3H | -OCH₃ |

| ~ 1.5 - 1.2 | m | 10H | Cyclohexyl protons |

| ~ 1.1 | s | 3H | -CH₃ |

| Chemical Shift (δ, ppm) | Carbon Type |

| ~ 75 | Quaternary C (-C-O) |

| ~ 49 | -OCH₃ |

| ~ 35 | Cyclohexyl CH₂ |

| ~ 26 | Cyclohexyl CH₂ |

| ~ 24 | Cyclohexyl CH₂ |

| ~ 22 | -CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1450 | Medium | C-H bending |

| 1100 - 1050 | Strong | C-O stretching (ether) |

| m/z | Interpretation |

| 128 | Molecular ion (M⁺) |

| 113 | M⁺ - CH₃ |

| 97 | M⁺ - OCH₃ |

| 85 | M⁺ - C₃H₇ |

| 71 | M⁺ - C₄H₉ |

This guide provides a foundational understanding of this compound. For further applications, it is recommended that the synthesized compound be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 1-Methoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 1-methoxy-1-methylcyclohexane, a tertiary ether. The synthesis of this compound from 1-methylcyclohexanol (B147175) and methanol (B129727) under acidic conditions is a classic example of a reaction that can proceed through competing SN1 and E1 pathways, both of which are governed by the formation of a stable tertiary carbocation intermediate. This document details the underlying mechanisms, presents relevant quantitative data, outlines experimental considerations, and provides visualizations of the reaction pathways.

Introduction

The formation of ethers from tertiary alcohols and a primary alcohol, such as methanol, is a fundamental transformation in organic synthesis. This compound is a representative product of such a reaction, starting from the readily available 1-methylcyclohexanol. The reaction is typically carried out under acidic conditions, which are necessary to convert the poor hydroxyl leaving group of the tertiary alcohol into a good leaving group (water). The subsequent formation of a stable tertiary carbocation is the key step that dictates the reaction pathway. This guide will explore the nuances of the SN1 and E1-addition mechanisms, providing a detailed understanding for professionals in the fields of chemical research and drug development.

Core Reaction Mechanisms

The acid-catalyzed reaction of 1-methylcyclohexanol with methanol to form this compound can proceed via two primary, closely related mechanistic pathways: a direct unimolecular nucleophilic substitution (SN1) and an elimination-addition (E1 followed by acid-catalyzed addition). Both pathways converge at the formation of the critical 1-methylcyclohexyl cation intermediate.

The SN1 Pathway

The SN1 mechanism is a two-step process initiated by the protonation of the hydroxyl group of 1-methylcyclohexanol by an acid catalyst (e.g., H₂SO₄). This protonation event transforms the hydroxyl group into a good leaving group (H₂O). The subsequent departure of a water molecule results in the formation of a planar, sp²-hybridized tertiary carbocation. This step is the rate-determining step of the SN1 reaction. In the final, rapid step, the nucleophilic methanol molecule attacks the electrophilic carbocation, leading to an oxonium ion, which is then deprotonated to yield the final product, this compound.

The E1-Addition Pathway

Concurrently with the SN1 pathway, the 1-methylcyclohexyl cation can also undergo an E1 elimination reaction. In this process, a base (such as methanol or water) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. According to Zaitsev's rule, the more substituted alkene, 1-methylcyclohexene, is the major elimination product.

Following its formation, 1-methylcyclohexene can then undergo an acid-catalyzed addition of methanol. This proceeds via protonation of the alkene to regenerate the same 1-methylcyclohexyl cation, which is then attacked by methanol in the same manner as the final step of the SN1 pathway.

The overall reaction is often a combination of both the direct SN1 and the E1-addition pathways, with the reaction conditions influencing the relative contribution of each.

Data Presentation

While specific quantitative data for the direct synthesis of this compound is not extensively reported in readily available literature, the following tables summarize the physical properties of the starting material and the expected spectroscopic characteristics of the product based on general principles of ether spectroscopy.

Table 1: Physical Properties of 1-Methylcyclohexanol

| Property | Value |

| CAS Number | 590-67-0 |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 168 °C at 752 mmHg |

| Melting Point | 24-26 °C |

| Density | 0.919 g/mL at 25 °C |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | - Singlet for the methoxy (B1213986) protons (-OCH₃) expected around 3.0-3.5 ppm.- Singlet for the methyl protons (-CH₃) attached to the quaternary carbon.- Complex multiplets for the cyclohexyl ring protons. |

| ¹³C NMR | - Signal for the quaternary carbon attached to the oxygen expected in the 70-80 ppm range.- Signal for the methoxy carbon (-OCH₃) expected in the 50-60 ppm range.- Signals for the cyclohexyl ring carbons. |

| Infrared (IR) Spectroscopy | - Strong C-O stretching absorption in the 1050-1150 cm⁻¹ region.[1] - Absence of a broad O-H stretching band around 3200-3600 cm⁻¹, indicating the conversion of the alcohol. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of 128.21 g/mol . |

Experimental Protocols

A detailed, one-pot experimental protocol for the synthesis of this compound is not widely published. However, a reliable procedure can be derived from the well-established two-step process involving the dehydration of 1-methylcyclohexanol to 1-methylcyclohexene, followed by the acid-catalyzed addition of methanol. Alternatively, a one-pot synthesis can be inferred from general procedures for the acid-catalyzed etherification of tertiary alcohols.

Inferred One-Pot Synthesis of this compound

Materials:

-

1-Methylcyclohexanol

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-methylcyclohexanol and an excess of anhydrous methanol.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done carefully.

-

Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain this compound.

Mandatory Visualizations

Reaction Mechanism Pathways

Caption: Competing SN1 and E1-Addition pathways for the formation of this compound.

Experimental Workflow

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound from 1-methylcyclohexanol and methanol under acidic conditions is a multifaceted reaction that serves as an excellent case study for the interplay between SN1 and E1 mechanisms. The stability of the tertiary carbocation intermediate is the driving force for both pathways. For professionals in drug development and chemical synthesis, a thorough understanding of these competing mechanisms is crucial for optimizing reaction conditions to favor the desired ether product and minimize the formation of the alkene byproduct. The provided guide offers a foundational understanding of the reaction, though further empirical studies would be beneficial to fully quantify the reaction kinetics and yields under various conditions.

References

Solubility of 1-Methoxy-1-methylcyclohexane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methoxy-1-methylcyclohexane in a variety of common organic solvents. Due to its chemical structure as a cyclic ether, this compound is anticipated to exhibit broad miscibility with a wide range of non-polar and polar aprotic organic solvents. This document outlines the theoretical basis for its solubility, presents expected solubility in a tabular format, provides a detailed experimental protocol for solubility determination, and includes a workflow diagram for the experimental procedure.

Core Concepts of Ether Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. Ethers, such as this compound, are characterized by an oxygen atom bonded to two alkyl groups. This structure results in a molecule with a slight dipole moment due to the polar C-O bonds. However, the absence of a hydroxyl (-OH) group means that ethers cannot act as hydrogen bond donors, although they can act as hydrogen bond acceptors.

This dual nature—possessing a polar ether linkage and a non-polar hydrocarbon backbone—allows ethers to be miscible with a wide array of organic compounds.[1][2] They can interact favorably with non-polar solvents like hydrocarbons through London dispersion forces and with polar aprotic solvents through dipole-dipole interactions. Their ability to accept hydrogen bonds also allows for some miscibility with protic solvents like alcohols.[3]

Expected Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene, Cyclohexane | Miscible | The non-polar hydrocarbon structure of this compound will have favorable van der Waals interactions with non-polar hydrocarbon solvents. Ethers are known to be soluble in hydrocarbons.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Although ethers cannot self-associate through hydrogen bonding, the oxygen atom can act as a hydrogen bond acceptor, allowing for miscibility with alcohols.[3] Shorter-chain alcohols are expected to be fully miscible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polarity of both the ether and the ketone functional groups allows for strong dipole-dipole interactions, leading to miscibility. Ethers are known to be appreciably soluble in acetone.[5] |

| Esters | Ethyl Acetate | Miscible | Similar to ketones, the polar nature of both the ether and ester functional groups facilitates miscibility through dipole-dipole interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | The weak to moderate polarity of both this compound and chlorinated solvents allows for effective solvation through dipole-dipole and London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As like-solvents, this compound is expected to be fully miscible with other ethers due to the similarity in their intermolecular forces. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Miscible | The dipole moment of the ether should allow for miscibility with these highly polar aprotic solvents. However, very strong solvent-solvent interactions in solvents like DMSO might affect the extent of miscibility. Experimental verification is recommended. |

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for the experimental determination of the miscibility of this compound in an organic solvent. This protocol is based on the visual inspection method.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials with caps

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure

-

Preparation of Test Vials:

-

Label a series of clear glass vials for each solvent to be tested.

-

Using a calibrated pipette, add a specific volume (e.g., 2 mL) of the organic solvent to the corresponding labeled vial.

-

-

Addition of Solute:

-

To the first vial of a given solvent, add an equal volume (e.g., 2 mL) of this compound.

-

-

Mixing:

-

Securely cap the vial and agitate the mixture vigorously using a vortex mixer for 30-60 seconds to ensure thorough mixing.

-

-

Observation:

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Visually inspect the vial against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface or cloudiness.

-

Immiscible: The mixture will separate into two distinct layers.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate.

-

-

Confirmation (for immiscible or partially miscible results):

-

If two layers are observed, identify the upper and lower layers. The relative densities of the two liquids will determine their positions.

-

To confirm partial miscibility, one can analyze a sample from each layer using a suitable analytical technique (e.g., gas chromatography) to determine the concentration of the minor component in each phase.

-

-

Documentation:

-

Record the observations for each solvent system, noting whether the liquids are miscible, immiscible, or partially miscible.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: A logical workflow for determining the miscibility of this compound.

References

An In-depth Technical Guide on the Thermochemical Data for 1-Methoxy-1-methylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental or computational thermochemical data for 1-methoxy-1-methylcyclohexane is limited in publicly accessible literature. This guide provides available computed data for the target molecule and relevant experimental data for structurally analogous compounds to offer insights into its expected thermochemical properties. General experimental methodologies are described to illustrate how such data is typically obtained.

Introduction

This compound is a tertiary alicyclic ether with the molecular formula C₈H₁₆O.[1][2] An understanding of the thermochemical properties of this and related molecules is crucial for applications in reaction design, process optimization, and computational modeling, particularly in the fields of organic synthesis and drug development. This guide summarizes the available computed data for this compound and presents experimental thermochemical data for the closely related compounds, 1-methoxycyclohexane and methylcyclohexane. Furthermore, it details the standard experimental protocols used to determine such thermochemical data.

Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 34284-44-1 | PubChem[1] |

| InChIKey | CDUHDFNXTKLDEU-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1(CCCCC1)OC | PubChem[1] |

| XLogP3-AA (Computed) | 2.1 | PubChem[1] |

| Complexity (Computed) | 82.6 | PubChem[1] |

Thermochemical Data of Analogous Compounds

To estimate the thermochemical behavior of this compound, it is useful to examine the experimentally determined data for structurally similar compounds.

Thermochemical Data for 1-Methoxycyclohexane

1-Methoxycyclohexane is a structural analog that lacks the methyl group at the 1-position. The following data provides a baseline for the thermochemical properties of a methoxy-substituted cyclohexane (B81311) ring.

| Thermochemical Property | Value | Units | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -72.49 | kJ/mol | Cheméo[3] |

| Proton Affinity (PAff) | 840.50 | kJ/mol | Cheméo[3], NIST[4] |

| Gas Basicity (BasG) | 811.30 | kJ/mol | Cheméo[3], NIST[4] |

Thermochemical Data for Methylcyclohexane

Methylcyclohexane provides insight into the energetic contribution of a methyl group on a cyclohexane ring.

| Thermochemical Property | Value | Units | Source |

| Standard Enthalpy of Formation (Liquid, ΔfH°liquid) | -190.2 ± 1.0 | kJ/mol | NIST[5] |

| Constant Pressure Heat Capacity (Gas, Cp,gas) at 298.15 K | 135.8 | J/mol*K | NIST[5] |

Experimental Protocols

The determination of thermochemical data is primarily achieved through calorimetric techniques. The following section details the methodology for bomb calorimetry, a common method for determining the enthalpy of combustion.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion (ΔcH°) of a liquid organic compound such as this compound can be determined using a bomb calorimeter.[6][7]

Methodology Outline:

-

Sample Preparation: A precisely weighed sample of the substance is placed in a crucible. For volatile liquids, this is often done within a gelatin capsule or a thin-walled glass ampoule to prevent evaporation.[6]

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb," which is then sealed.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

-

Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter. The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.[7]

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Combustion Calculation: The standard enthalpy of combustion of the sample is then calculated from the corrected heat release and the mass of the sample.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the general workflow for determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for Bomb Calorimetry Experiment.

Logical Relationship for Enthalpy of Formation Calculation

The standard enthalpy of formation (ΔfH°) can be calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. This diagram illustrates the logical relationship.

Caption: Calculation of ΔfH° via Hess's Law.

References

- 1. This compound | C8H16O | CID 13111011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. 1-Methoxycyclohexane (CAS 931-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Methoxycyclohexane [webbook.nist.gov]

- 5. Cyclohexane, methyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-Methoxy-1-methylcyclohexane as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 1-methoxy-1-methylcyclohexyl group as a protecting agent for hydroxyl functionalities in organic synthesis. Due to the limited direct literature on this specific protecting group, the information herein is substantially based on the well-established principles of analogous tertiary alkyl ether protecting groups, such as the tert-butyl ether.[1][2][3] This guide offers detailed protocols for the protection and deprotection of alcohols, stability data, and visual aids to facilitate its application in complex synthetic strategies.

Introduction to the 1-Methoxy-1-methylcyclohexyl Protecting Group

The 1-methoxy-1-methylcyclohexyl group belongs to the class of tertiary alkyl ether protecting groups. These groups are valued in organic synthesis for their robustness under a variety of reaction conditions, particularly those involving basic and organometallic reagents.[2] The key feature of such protecting groups is their acid lability, allowing for selective removal under acidic conditions.[2][3] The 1-methoxy-1-methylcyclohexyl group, with its tertiary carbon connected to the ether oxygen, is expected to share these characteristics, making it a potentially valuable tool in orthogonal protection strategies.

Key Attributes:

-

High Stability: Resistant to a broad range of nucleophilic and basic reagents.

-

Acid Lability: Readily cleaved under acidic conditions.

-

Orthogonal Protection: Can be employed in concert with other protecting groups that are sensitive to different deprotection conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers).

Stability Profile

The stability of the 1-methoxy-1-methylcyclohexyl ether is predicted to be comparable to that of other tertiary alkyl ethers. The following table summarizes its expected stability towards various reagents and conditions.

| Reagent/Condition Category | Specific Reagents/Conditions | Expected Stability |

| Strong Bases | n-BuLi, LDA, NaH, KOtBu | Stable |

| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |

| Nucleophiles | Amines, Alkoxides, Enolates | Stable |

| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd-C | Stable |

| Oxidizing Agents | PCC, PDC, Swern Oxidation, MnO₂ | Stable |

| Acidic Conditions | Trifluoroacetic Acid (TFA), HCl, H₂SO₄, Lewis Acids | Labile |

Experimental Protocols

1. Protection of Alcohols as 1-Methoxy-1-methylcyclohexyl Ethers

The formation of a 1-methoxy-1-methylcyclohexyl ether from an alcohol can be achieved by the acid-catalyzed addition of the alcohol to 1-methoxy-1-methylcyclohexene. This method is analogous to the formation of tert-butyl ethers from isobutylene.[2]

General Protocol:

-

Dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether).

-

Cool the solution to 0 °C.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Add 1-methoxy-1-methylcyclohexene (1.5-2.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Detailed Protocol Example:

-

Materials:

-

Benzyl alcohol (1.08 g, 10 mmol)

-

1-Methoxy-1-methylcyclohexene (1.89 g, 15 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

-

p-Toluenesulfonic acid monohydrate (95 mg, 0.5 mmol)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of benzyl alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add p-toluenesulfonic acid monohydrate.

-

Add 1-methoxy-1-methylcyclohexene dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully add saturated sodium bicarbonate solution to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-(benzyloxy)-1-methoxy-1-methylcyclohexane.

-

2. Deprotection of 1-Methoxy-1-methylcyclohexyl Ethers

The cleavage of the 1-methoxy-1-methylcyclohexyl ether is readily achieved under acidic conditions. The choice of acid and reaction conditions can be tuned based on the sensitivity of other functional groups in the molecule.

General Protocol:

-

Dissolve the protected alcohol in a suitable solvent (e.g., dichloromethane, methanol, or a mixture with water).

-

Add an acid (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a suitable base.

-

Perform an aqueous workup and extract the deprotected alcohol.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product if necessary.

Detailed Protocol Example:

-

Materials:

-

1-(Benzyloxy)-1-methoxy-1-methylcyclohexane (2.34 g, 10 mmol)

-

Dichloromethane (CH₂Cl₂) (40 mL)

-

Trifluoroacetic acid (TFA) (10 mL)

-

Water (10 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the 1-(benzyloxy)-1-methoxy-1-methylcyclohexane in a mixture of CH₂Cl₂ and TFA at 0 °C.

-

Add water to the reaction mixture.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully add the reaction mixture to a stirred, chilled solution of saturated sodium bicarbonate to neutralize the TFA.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure benzyl alcohol.

-

Visualizations

References

Application Notes and Protocols for the Williamson Ether Synthesis of 1-Methoxy-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-methoxy-1-methylcyclohexane via the Williamson ether synthesis. The procedure outlines the reaction setup, workup, purification, and characterization of the target compound. Safety precautions for all hazardous reagents are also addressed.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In this application, we describe the synthesis of this compound from 1-methylcyclohexanol (B147175) and methyl iodide. A strong base, sodium hydride, is utilized to deprotonate the tertiary alcohol, forming the corresponding sodium alkoxide. This nucleophile then displaces the iodide from methyl iodide to form the desired ether.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product. Please note that the physical properties for the product are based on the closely related compound 1-methoxy-4-methylcyclohexane (B2613221) and should be considered as estimates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁰_D_) |

| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 155-157 | 1.458 |

| Sodium Hydride (60% disp.) | NaH | 24.00 | Decomposes | - |

| Methyl Iodide | CH₃I | 141.94 | 42.4 | 1.530 |

| This compound (Product) | C₈H₁₆O | 128.21 | ~148 | ~1.432-1.436 |

Experimental Protocol

This protocol is a representative method adapted from general procedures for the Williamson ether synthesis.

Materials:

-

1-Methylcyclohexanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (B92381) (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

-

Add anhydrous THF to the flask to create a slurry.

-

-

Formation of the Alkoxide:

-

Dissolve 1-methylcyclohexanol (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add the solution of 1-methylcyclohexanol dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise to the stirred solution of the alkoxide.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction can be gently heated to reflux if necessary to ensure completion (monitor by TLC or GC).

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Add diethyl ether to dilute the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound as a colorless liquid.

-

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

-

Predicted ¹H NMR (CDCl₃): δ ~3.15 (s, 3H, -OCH₃), ~1.10 (s, 3H, -CH₃), 1.6-1.2 (m, 10H, cyclohexyl protons).

-

Predicted ¹³C NMR (CDCl₃): δ ~75.0 (quaternary C-O), ~49.0 (-OCH₃), and signals for the cyclohexyl carbons.

-

IR (neat): Expect strong C-O stretching vibrations in the region of 1100-1000 cm⁻¹.

Safety Precautions

-

Sodium Hydride (NaH): is a highly flammable solid and is water-reactive, producing flammable hydrogen gas upon contact with water. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Methyl Iodide (CH₃I): is a toxic and volatile liquid. It is a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.

-

Tetrahydrofuran (THF): can form explosive peroxides upon storage. Use freshly distilled or peroxide-free THF.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism of the Williamson ether synthesis.

Application Notes and Protocols: The Strategic Use of 1-Methoxy-1-methylcyclohexane in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-methoxy-1-methylcyclohexane as a key intermediate and protecting group in the synthesis of complex pharmaceutical molecules. While direct, large-scale applications in named drug syntheses are not extensively documented in publicly available literature, its chemical properties make it a valuable tool for specific synthetic challenges, particularly in the protection of tertiary alcohols.

Introduction: The Role of this compound

This compound is a stable tertiary ether. In the context of multi-step pharmaceutical synthesis, the tertiary alcohol, 1-methylcyclohexanol (B147175), can be a crucial structural motif. However, the reactivity of the hydroxyl group often necessitates a protection strategy to prevent unwanted side reactions during subsequent synthetic transformations. The conversion of this tertiary alcohol to its methyl ether, this compound, offers a robust solution for protecting this functional group.

The methoxy (B1213986) group is generally stable under neutral, basic, and certain reducing conditions, making it an effective protecting group. It can be cleaved under acidic conditions to regenerate the tertiary alcohol, often via an SN1 mechanism involving a stable tertiary carbocation intermediate. This application note will detail the synthesis of this compound, its use in a hypothetical synthetic sequence, and its subsequent deprotection.

Key Applications and Synthetic Strategies

The primary application of this compound in pharmaceutical intermediate synthesis is as a protected form of 1-methylcyclohexanol. This strategy is particularly useful when other parts of the molecule need to be modified under conditions that would adversely affect a free tertiary hydroxyl group.

A generalized synthetic workflow can be envisioned as follows:

Experimental Protocols

Protocol 1: Synthesis of this compound (Protection of 1-Methylcyclohexanol)

This protocol describes the synthesis of this compound from 1-methylcyclohexanol via a modified Williamson ether synthesis.

Materials:

-

1-Methylcyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (B92381) (3 x 10 mL) to remove the mineral oil, and then carefully add anhydrous THF (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-methylcyclohexanol (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to afford this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Reaction Time | 12-18 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Purity (post-distillation) | >98% |

Protocol 2: Deprotection of this compound to 1-Methylcyclohexanol

This protocol outlines the acid-catalyzed cleavage of the methyl ether to regenerate the tertiary alcohol.

Materials:

-

This compound

-

Aqueous hydrochloric acid (HCl), 2 M

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or dioxane (50 mL).

-

Add 2 M aqueous hydrochloric acid (5 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product, 1-methylcyclohexanol, can be purified by distillation or chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Room Temperature |

| Purity (crude) | >95% |

Visualized Workflows and Pathways

Synthesis of this compound

Deprotection of this compound